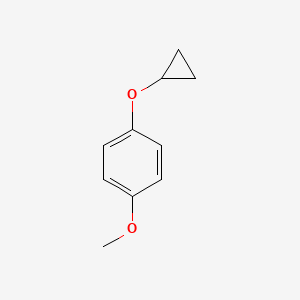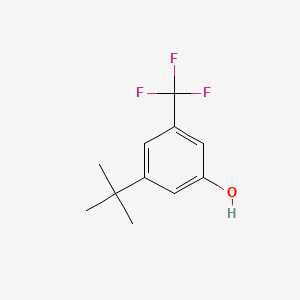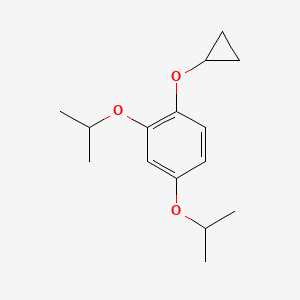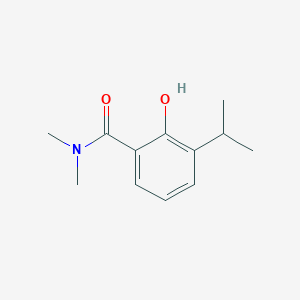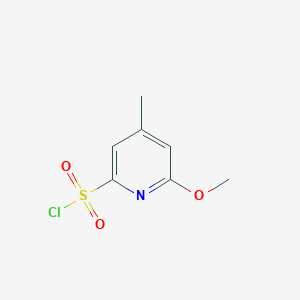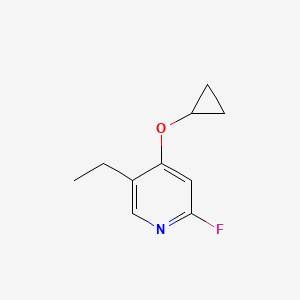
4-Cyclopropoxy-5-ethyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions. Industrial production methods often involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4-Cyclopropoxy-5-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-ethyl-2-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring significantly influences its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyclopropoxy-5-ethyl-2-fluoropyridine can be compared with other similar compounds, such as:
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
4-Cyclopropoxy-2-fluoropyridine: Another fluorinated pyridine with a different substitution pattern, leading to variations in chemical properties and applications.
5-Ethyl-2-fluoropyridine: A compound with similar structural features but lacking the cyclopropoxy group, resulting in different reactivity and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
UHNOMRFEQOIPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


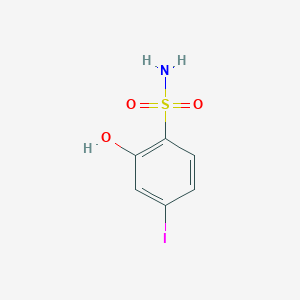
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

